![molecular formula C10H11FN2 B1680389 2-(2-Fluoro-5-methylphenyl)-4,5-dihydro-1h-imidazole CAS No. 208718-14-3](/img/structure/B1680389.png)
2-(2-Fluoro-5-methylphenyl)-4,5-dihydro-1h-imidazole
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Overview
Description
2-(2-Fluoro-5-methylphenyl)-4,5-dihydro-1h-imidazole is a chemical compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a fluoro and methyl group attached to a phenyl ring, which is further connected to the imidazole ring
Preparation Methods
The synthesis of 2-(2-Fluoro-5-methylphenyl)-4,5-dihydro-1h-imidazole can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-fluoro-5-methylbenzaldehyde with ethylenediamine in the presence of a suitable catalyst can lead to the formation of the desired imidazole compound. Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and the use of specific catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-(2-Fluoro-5-methylphenyl)-4,5-dihydro-1h-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The fluoro and methyl groups on the phenyl ring can undergo substitution reactions with suitable reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-Fluoro-5-methylphenyl)-4,5-dihydro-1h-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-Fluoro-5-methylphenyl)-4,5-dihydro-1h-imidazole involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the target and the context of its use.
Comparison with Similar Compounds
Similar compounds to 2-(2-Fluoro-5-methylphenyl)-4,5-dihydro-1h-imidazole include other substituted imidazoles, such as:
- 1H-Imidazole, 2-(2-chloro-5-methylphenyl)-4,5-dihydro-
- 1H-Imidazole, 2-(2-bromo-5-methylphenyl)-4,5-dihydro-
- 1H-Imidazole, 2-(2-iodo-5-methylphenyl)-4,5-dihydro- The uniqueness of this compound lies in the presence of the fluoro group, which can influence its reactivity and interactions with biological targets.
Properties
CAS No. |
208718-14-3 |
---|---|
Molecular Formula |
C10H11FN2 |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
2-(2-fluoro-5-methylphenyl)-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C10H11FN2/c1-7-2-3-9(11)8(6-7)10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H,12,13) |
InChI Key |
NXWHIOQBGWJKSH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)F)C2=NCCN2 |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=NCCN2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
2-(2-fluoro-5-methylphenyl)-4,5-dihydro-1H-imidazole S23757 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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